2-Amino-5-(4-methoxycarbonylphenyl)nicotinic acid
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Overview
Description
2-Amino-5-(4-methoxycarbonylphenyl)nicotinic acid is an organic compound that belongs to the class of nicotinic acids This compound is characterized by the presence of an amino group at the second position and a methoxycarbonylphenyl group at the fifth position of the nicotinic acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(4-methoxycarbonylphenyl)nicotinic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Oxidation: Conversion of the boronic acid group to a carboxylic acid.
Nitration: Introduction of a nitro group to the aromatic ring.
Esterification: Formation of the methoxycarbonyl group.
Hydrogenation: Reduction of the nitro group to an amino group.
These steps are carried out under specific reaction conditions, such as the use of palladium catalysts for borylation and hydrogenation, and strong acids for nitration and esterification .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The processes are optimized for higher yields and cost-effectiveness. Key considerations include the selection of catalysts, reaction temperatures, and purification methods to ensure the quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(4-methoxycarbonylphenyl)nicotinic acid undergoes various types of chemical reactions, including:
Oxidation: Conversion of the amino group to a nitro group.
Reduction: Reduction of the nitro group back to an amino group.
Substitution: Replacement of functional groups on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and nitric acid (HNO3).
Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) is commonly used.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group results in the formation of a nitro derivative, while reduction of the nitro group yields the original amino compound .
Scientific Research Applications
2-Amino-5-(4-methoxycarbonylphenyl)nicotinic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 2-Amino-5-(4-methoxycarbonylphenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, it may inhibit enzymes involved in the synthesis of nucleic acids or proteins, leading to its potential use as an antimicrobial or anticancer agent .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-(methoxycarbonyl)phenylboronic acid: Similar structure but with a boronic acid group instead of a nicotinic acid group.
2-Amino-5-(3-fluoro-4-methoxycarbonylphenyl)nicotinic acid: Similar structure with a fluorine atom on the aromatic ring.
Uniqueness
2-Amino-5-(4-methoxycarbonylphenyl)nicotinic acid is unique due to its specific substitution pattern on the nicotinic acid structure. This unique arrangement of functional groups imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
2-amino-5-(4-methoxycarbonylphenyl)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4/c1-20-14(19)9-4-2-8(3-5-9)10-6-11(13(17)18)12(15)16-7-10/h2-7H,1H3,(H2,15,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSOSMPOIZLJBJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC(=C(N=C2)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30687787 |
Source
|
Record name | 2-Amino-5-[4-(methoxycarbonyl)phenyl]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30687787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1258613-05-6 |
Source
|
Record name | 2-Amino-5-[4-(methoxycarbonyl)phenyl]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30687787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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